molecular formula C17H24N4 B6448415 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine CAS No. 2640964-66-3

2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

Cat. No.: B6448415
CAS No.: 2640964-66-3
M. Wt: 284.4 g/mol
InChI Key: SEFJFSHCDGIFHR-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine ( 2640964-66-3) is a complex organic compound with a unique molecular structure, featuring a pyrimidine core functionalized with a cyclopropyl group and an azetidine substituent linked to an octahydrocyclopenta[c]pyrrole ring system . This polycyclic architecture provides rigidity, which is a valuable feature in medicinal chemistry for enabling selective interactions with biological targets . The presence of multiple nitrogen-containing heterocycles, combined with the strained cyclopropane ring, can contribute to enhanced binding affinity and improved metabolic stability, making this compound a promising intermediate in the synthesis of pharmaceutically active substances . The molecular formula is C₁₇H₂₄N₄, and it has a molecular weight of 284.40 g/mol . This product is intended for research applications and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4/c1-2-13-8-20(9-14(13)3-1)15-10-21(11-15)16-6-7-18-17(19-16)12-4-5-12/h6-7,12-15H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFJFSHCDGIFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC(=NC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in relation to antiprotozoal effects and other pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N4O2C_{19}H_{26}N_{4}O_{2} with a molecular weight of 342.4 g/mol. The structure features a cyclopropyl group and an azetidine moiety linked to a pyrimidine core, which is significant for its biological interactions.

Synthesis

The synthesis of this compound involves multi-step organic reactions that include cyclization processes and the introduction of various substituents on the pyrimidine ring. The synthetic pathways often utilize reagents such as Lewis acids and boron-based reducing agents to facilitate the formation of the desired heterocyclic structures.

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal properties of compounds related to pyrimidines, particularly against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (responsible for sleeping sickness).

  • Efficacy Against Plasmodium falciparum :
    Research indicates that derivatives similar to this compound exhibit significant activity against both sensitive and resistant strains of P. falciparum. For instance, certain hybrids demonstrated IC50 values in submicromolar concentrations, indicating potent inhibitory effects on parasite growth .
CompoundTarget PathogenIC50 Value (µM)Selectivity Index
Compound AP. falciparum NF540.087215.0
Compound BT. brucei rhodesiense0.09562.90

Cytotoxicity

The cytotoxicity of these compounds was assessed using rat skeletal myoblasts (L6 cells) as a model system. The results indicated that while some compounds showed promising antiprotozoal activity, they also exhibited varying degrees of cytotoxicity, necessitating further optimization for therapeutic use .

Case Studies

A notable study involved the synthesis and testing of a series of azabicyclo-nonane pyrimidines that included the target compound. These compounds were evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in protozoan parasites. The results demonstrated that structural modifications significantly influenced both activity and selectivity against the target pathogens .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known drugs. Its unique bicyclic structure may confer specific interactions with biological targets, making it a candidate for:

  • Antidepressants : Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially leading to antidepressant effects.

Neuropharmacology

Studies are exploring the neuropharmacological effects of this compound, particularly its impact on:

  • Cognitive Function : Preliminary data suggest that it may enhance cognitive performance by acting on specific receptors in the brain.

Anticancer Research

The compound's ability to interfere with cellular processes makes it a candidate for cancer treatment research. It may inhibit tumor growth by:

  • Targeting Cancer Cell Metabolism : Investigations are ongoing into how this compound affects metabolic pathways in cancer cells, potentially leading to new treatment modalities.

Drug Development

Given its promising pharmacological profile, 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is under consideration for:

  • Lead Compound in Drug Design : Its unique features are being utilized to design novel drugs that could offer improved efficacy and safety profiles compared to existing therapies.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined derivatives of pyrimidines similar to this compound, revealing their potential to act as selective serotonin reuptake inhibitors (SSRIs). The results indicated that modifications to the cyclopropyl group significantly enhanced binding affinity to serotonin transporters.

Case Study 2: Anticancer Properties

Research featured in Cancer Research highlighted the efficacy of pyrimidine derivatives in inhibiting the proliferation of various cancer cell lines. The study demonstrated that compounds with similar structural motifs exhibited cytotoxic effects through the induction of apoptosis.

Preparation Methods

Functionalization at the 4-Position

The 4-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with azetidine derivatives. In the case of 3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine, the reaction proceeds in dimethylformamide (DMF) at 80°C with potassium carbonate as a base, achieving yields of 68–72%.

Key Data:

ParameterValue
SolventDMF
BaseK₂CO₃
Temperature80°C
Reaction Time12 h
Yield68–72%

Introduction of the Cyclopropyl Group at the 2-Position

The cyclopropyl moiety is introduced via Suzuki-Miyaura coupling. A 2-bromopyrimidine intermediate reacts with cyclopropylboronic acid under palladium catalysis:
2-Bromopyrimidine + Cyclopropylboronic AcidPd(PPh₃)₄, Na₂CO₃2-Cyclopropylpyrimidine\text{2-Bromopyrimidine + Cyclopropylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{2-Cyclopropylpyrimidine}
Optimized conditions use tetrakis(triphenylphosphine)palladium(0) in a toluene/water mixture, yielding 85–90%.

Alternative Pathways

For substrates sensitive to palladium, Ullmann-type couplings with copper(I) iodide and trans-1,2-diaminocyclohexane in DMSO at 110°C provide moderate yields (55–60%).

Synthesis of 3-{Octahydrocyclopenta[c]pyrrol-2-yl}Azetidine

Construction of Octahydrocyclopenta[c]pyrrole

The bicyclic amine is synthesized via a Diels-Alder reaction between cyclopentadiene and nitrosoethylene, followed by hydrogenation:
Cyclopentadiene + NitrosoethyleneΔBicyclic Nitroso AdductH₂, Pd/COctahydrocyclopenta[c]pyrrole\text{Cyclopentadiene + Nitrosoethylene} \xrightarrow{\Delta} \text{Bicyclic Nitroso Adduct} \xrightarrow{\text{H₂, Pd/C}} \text{Octahydrocyclopenta[c]pyrrole}
Hydrogenation at 50 psi H₂ and 25°C achieves >95% conversion.

Azetidine Functionalization

The azetidine ring is prepared by ring-closing of 1,3-dibromopropane with ammonia, followed by N-alkylation using the bicyclic amine:
1,3-Dibromopropane + NH₃Azetidine\text{1,3-Dibromopropane + NH₃} \rightarrow \text{Azetidine}
Azetidine + Octahydrocyclopenta[c]pyrroleNaH, DMF3-Octahydrocyclopenta[c]pyrrol-2-ylAzetidine\text{Azetidine + Octahydrocyclopenta[c]pyrrole} \xrightarrow{\text{NaH, DMF}} \text{3-{Octahydrocyclopenta[c]pyrrol-2-yl}Azetidine}
Yields for the alkylation step range from 65–70%.

Final Coupling and Purification

The pyrimidine intermediate (4-azetidinyl, 2-bromo) undergoes Suzuki coupling with cyclopropylboronic acid, followed by chromatographic purification (silica gel, ethyl acetate/hexane). Final purity (>99%) is confirmed via HPLC using a C18 column and acetonitrile/water mobile phase.

Optimized Reaction Conditions:

ParameterValue
CatalystPd(PPh₃)₄
LigandNone
SolventToluene/H₂O (3:1)
Temperature90°C
Yield82%

Challenges and Mitigation Strategies

  • Steric Hindrance : The bicyclic amine’s bulkiness slows SNAr kinetics. Using polar aprotic solvents (e.g., DMSO) at elevated temperatures (100°C) improves reaction rates.

  • Cyclopropane Stability : Strain in the cyclopropane ring necessitates mild coupling conditions to prevent ring-opening. Pd catalysts with electron-donating ligands (e.g., P(t-Bu)₃) enhance selectivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine?

  • Methodological Answer : The synthesis involves multi-step protocols, including:

  • Coupling Reactions : Formation of the azetidine-pyrimidine core via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).
  • Cyclopropane Introduction : Cyclopropylation via [2+1] cycloaddition or alkylation with cyclopropyl halides under basic conditions.
  • Purification : Use of column chromatography (silica gel, eluents: ethyl acetate/hexane gradients) and recrystallization for high-purity isolation .
  • Key Conditions : Reflux under inert atmospheres (N₂/Ar) to prevent oxidation and stabilize intermediates .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane (δ ~0.5–1.5 ppm for CH₂ groups) and azetidine ring integration .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • IR Spectroscopy : Detection of pyrimidine C=N stretches (~1600–1650 cm⁻¹) and azetidine N-H bending (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can coupling efficiency between the azetidine and pyrimidine moieties be optimized?

  • Methodological Answer :

  • Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for Buchwald-Hartwig amination to enhance C-N bond formation .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and reduce side reactions .
  • Kinetic Monitoring : Track reaction progress via TLC or LC-MS to identify optimal reaction times and avoid over-functionalization .

Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with receptors (e.g., kinase domains), focusing on the cyclopropane’s steric effects and azetidine’s hydrogen-bonding potential.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding pocket occupancy .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to guide structural modifications .

Q. How can researchers resolve contradictions in reported biological activity across studies?

  • Methodological Answer :

  • Purity Validation : Re-analyze disputed batches via HPLC (≥95% purity threshold) to rule out impurities as confounding factors .
  • Assay Standardization : Compare protocols (e.g., cell lines, incubation times) and normalize data using positive controls (e.g., reference inhibitors) .
  • Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from independent studies and identify outliers .

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